REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[O:5][C:4](=[O:9])[CH:3]=1.[C:10](Cl)(=[O:12])[CH3:11]>FC(F)(F)C(O)=O>[C:10]([C:3]1[C:4](=[O:9])[O:5][C:6]([CH3:8])=[CH:7][C:2]=1[OH:1])(=[O:12])[CH3:11]
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
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OC1=CC(OC(=C1)C)=O
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat this mixture
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Type
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TEMPERATURE
|
Details
|
at reflux for 5 hours
|
Duration
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5 h
|
Type
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CUSTOM
|
Details
|
Evaporate the reaction mixture under reduced pressure
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Type
|
ADDITION
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Details
|
Add 50 ml of water
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Type
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EXTRACTION
|
Details
|
extract with ethyl acetate (50 ml×3)
|
Type
|
WASH
|
Details
|
Wash with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (sodium sulfate)
|
Type
|
WASH
|
Details
|
Chromatograph on silica gel, eluting with chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C(OC(=CC1O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 34.5 mmol | |
AMOUNT: MASS | 5.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 34.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |